molecular formula C11H9BrS B1338807 2-[3-(Bromomethyl)phenyl]thiophene CAS No. 85553-44-2

2-[3-(Bromomethyl)phenyl]thiophene

Cat. No. B1338807
CAS RN: 85553-44-2
M. Wt: 253.16 g/mol
InChI Key: JQQDEBDYUAKNGD-UHFFFAOYSA-N
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Description

The compound "2-[3-(Bromomethyl)phenyl]thiophene" is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that have significant importance in material science and pharmaceuticals due to their diverse applications, including their use in organic electronics and as bioactive molecules in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig cross-coupling reaction has been

Scientific Research Applications

Optical and Photophysical Properties Enhancement

Research has shown that derivatives of thiophene, including those with structures similar to 2-[3-(Bromomethyl)phenyl]thiophene, are utilized for tuning optical properties and enhancing solid-state emission in polythiophenes. By postfunctionalization of poly(3-hexylthiophene) (P3HT), researchers have systematically studied electronic and steric effects of various functional groups, including bromo and phenyl groups, on optical and photophysical properties. This has led to significant enhancements in solid-state fluorescence, demonstrating the potential of these compounds in developing advanced optical materials (Li, Vamvounis, & Holdcroft, 2002).

Heterocyclic Compound Synthesis

Another study focused on the synthesis of novel compounds by combining thiophene and benzimidazole or 1,2,4-triazole moieties, starting from a derivative similar to 2-[3-(Bromomethyl)phenyl]thiophene. These compounds showed promising antibacterial and antifungal activities, illustrating the versatility of thiophene-containing compounds in medicinal chemistry and highlighting their role beyond traditional applications (Mabkhot et al., 2017).

Nonlinear Optical Limiting

A study on donor-acceptor substituted thiophene dyes, including those with modifications similar to 2-[3-(Bromomethyl)phenyl]thiophene, revealed their potential in nonlinear optical limiting. These dyes have been designed, synthesized, and characterized for applications in protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications, demonstrating their importance in optoelectronic devices (Anandan et al., 2018).

Suzuki and Negishi Reactions

Research on 2-Bromo-2′-phenyl-5,5′-thiophene synthesis through Suzuki reactions compared to Negishi reactions highlights the chemical versatility and reactivity of such compounds. This study showcases the efficiency of cross-coupling reactions in synthesizing derivatives of 2-[3-(Bromomethyl)phenyl]thiophene, contributing to the field of synthetic organic chemistry (Wang, 2003).

Antimicrobial Agents Development

A study on the facile synthesis of thiophen-2(5H)-ones derivatives, including those with bromomethyl groups, demonstrated their potential as new classes of antimicrobial agents. These compounds were shown to significantly reduce biofilm formation by marine bacteria, suggesting their application in addressing biofilm-related issues (Benneche et al., 2011).

Safety And Hazards

“2-[3-(Bromomethyl)phenyl]thiophene” is considered hazardous. It may cause harm if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[3-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDEBDYUAKNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522346
Record name 2-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Bromomethyl)phenyl]thiophene

CAS RN

85553-44-2
Record name 2-[3-(Bromomethyl)phenyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85553-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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